molecular formula C16H14ClNO2 B8146303 K-975

K-975

Cat. No.: B8146303
M. Wt: 287.74 g/mol
InChI Key: KPXAHQSIROUBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-975 is a potent, selective, and orally active inhibitor of the transcriptional enhanced associate domain (TEAD) protein. It exhibits a strong inhibitory effect on the protein-protein interactions between yes-associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ) and TEAD. This compound has shown significant antitumor activity, particularly against malignant pleural mesothelioma .

Preparation Methods

Synthetic Routes and Reaction Conditions

K-975 is synthesized through a series of chemical reactions that involve the formation of an acrylamide structure. The compound covalently binds to cysteine 359 located in the palmitate-binding pocket of TEAD . The detailed synthetic route and reaction conditions are proprietary and typically involve high-throughput screening and optimization processes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use. The production process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

K-975 primarily undergoes covalent binding reactions. It forms a covalent bond with cysteine 359 in the palmitate-binding pocket of TEAD through its acrylamide structure .

Common Reagents and Conditions

The synthesis of this compound involves the use of various reagents, including acrylamide derivatives and other organic compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .

Major Products Formed

The major product formed from the reactions involving this compound is the covalently bound TEAD inhibitor. This product exhibits strong inhibitory effects on the protein-protein interactions between YAP1/TAZ and TEAD .

Properties

IUPAC Name

N-[3-(4-chlorophenoxy)-4-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-3-16(19)18-13-7-4-11(2)15(10-13)20-14-8-5-12(17)6-9-14/h3-10H,1H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAHQSIROUBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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